Methanone, (4-chlorophenyl)(4-hydroxy-2-methylphenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanone, (4-chlorophenyl)(4-hydroxy-2-methylphenyl)- can be synthesized through a reaction involving thiophene-2-carbohydrazide and 4-chloro-4’-hydroxybenzophenone in anhydrous ethanol with a few drops of glacial acetic acid. The mixture is refluxed for 2 hours, filtered, and then left to evaporate naturally .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-chlorophenyl)(4-hydroxy-2-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methanone, (4-chlorophenyl)(4-hydroxy-2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Methanone, (4-chlorophenyl)(4-hydroxy-2-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4’-chlorobenzophenone
- 4-Chloro-4’-hydroxybenzophenone
- 4’-Chloro-2-hydroxy-4-methoxybenzophenone
Uniqueness
Methanone, (4-chlorophenyl)(4-hydroxy-2-methylphenyl)- is unique due to its specific substitution pattern on the benzophenone core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
61002-51-5 |
---|---|
Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
(4-chlorophenyl)-(4-hydroxy-2-methylphenyl)methanone |
InChI |
InChI=1S/C14H11ClO2/c1-9-8-12(16)6-7-13(9)14(17)10-2-4-11(15)5-3-10/h2-8,16H,1H3 |
InChI Key |
JFZFHLBZDVRIMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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